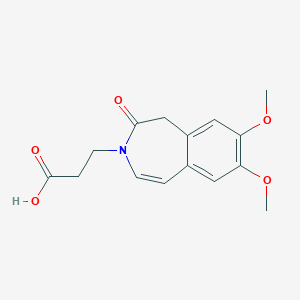![molecular formula C11H18O B1434487 Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol CAS No. 182876-24-0](/img/structure/B1434487.png)
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Spirocyclic compounds, including Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol, are notable for their unique three-dimensional structures, which contribute to their diverse applications in scientific research. These compounds are characterized by their spiro-connectivity, where two or more rings are connected through a single shared atom, usually carbon. This structural feature imparts distinct chemical and physical properties to the compounds, making them valuable in various research fields.
Applications in Drug Discovery
Spirocyclic scaffolds have been increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty. These compounds provide a versatile framework for the development of new therapeutic agents, offering opportunities to fine-tune a molecule’s conformational and physicochemical properties. Recent in vivo studies have highlighted the potential of spirocyclic compounds in treating a range of diseases, including neurological, infectious, metabolic diseases, and cancer. The unique structural features of spirocyclic scaffolds allow for the modulation of activity and selectivity, enhancing the efficacy of potential drug candidates. The complexity and synthesis challenges associated with spirocyclic compounds have been addressed through advancements in high-throughput synthesis and computational techniques, further facilitating their application in medicinal chemistry (Batista, Pinto, & Silva, 2022).
Role in Antioxidant Research
The exploration of spirocyclic derivatives as antioxidants underscores the significance of these compounds in mitigating oxidative stress, a contributing factor to numerous diseases such as cancer, diabetes, and neurodegenerative diseases. Spiro compounds, by virtue of their structural diversity, have demonstrated considerable antioxidant activities across various assays. Studies have shown that the most active antioxidant spiro compounds often feature at least one oxygen atom, with a significant number being phenolic compounds. This suggests that the presence of specific functional groups, such as aryl ethers, amines, and amides, in the absence of phenolic groups, could also enhance antioxidant activity. The ongoing investigation into the antioxidant profiles of spiro compounds underscores their potential in the development of drugs with antioxidant properties, offering new avenues for therapeutic intervention (Acosta-Quiroga et al., 2021).
Eigenschaften
IUPAC Name |
dispiro[3.1.36.14]decan-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQUVBVSWFSWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



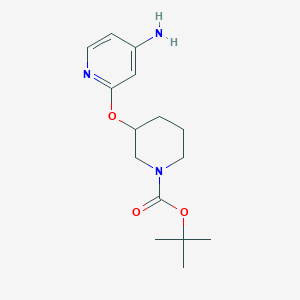
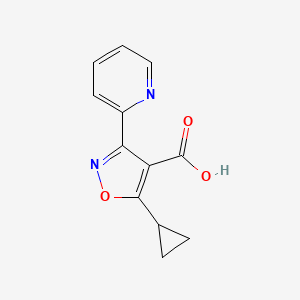
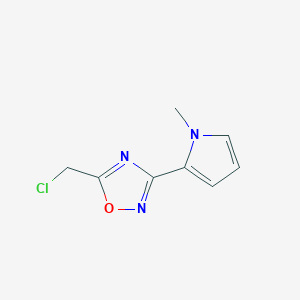
![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)
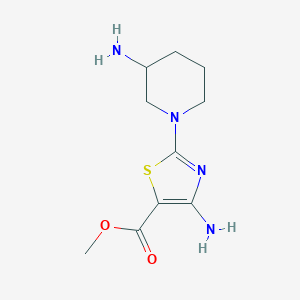
![ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1434412.png)
![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)
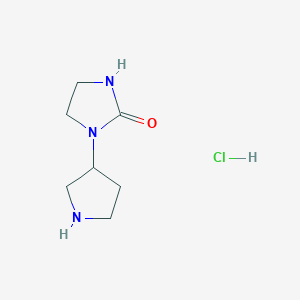
![3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1434417.png)
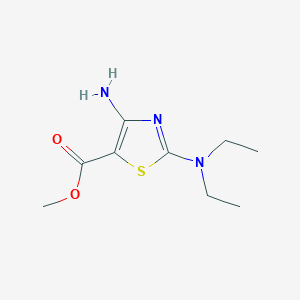
![3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434423.png)
![5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434424.png)
![6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1434425.png)
